6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one
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Overview
Description
6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromoisoquinolin-1-one and trifluoromethylating agents.
Reaction Conditions:
Catalysts: Catalysts like copper(I) iodide or palladium complexes may be employed to enhance the reaction efficiency.
Solvents: Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the isoquinolinone core.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce various substituents at the bromine position.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used in substitution reactions, often in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Boronic acids or esters, along with palladium catalysts, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce various aryl-substituted isoquinolinones.
Scientific Research Applications
6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules with potential therapeutic or industrial applications.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: This compound shares the bromine and trifluoromethyl groups but differs in the core structure.
6-Bromo-3-formylchromone: Similar in having a bromine atom, but with a different functional group and core structure.
Uniqueness
6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one is unique due to its isoquinolinone core, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
6-bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-1-2-7-5(3-6)4-8(10(12,13)14)15-9(7)16/h1-4H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUAZKDXCURYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(NC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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